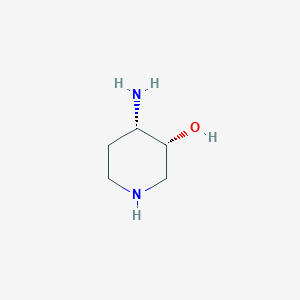
(3R,4S)-4-aminopiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-aminopiperidin-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a piperidine ring with an amino group at the 4-position and a hydroxyl group at the 3-position, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-aminopiperidin-3-ol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the use of glycine ethyl ester as a raw material, which undergoes amino-added protective group reactions and ring closure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes and continuous flow reactors are common in industrial settings to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-aminopiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
(3R,4S)-4-aminopiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and viral infections.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-aminopiperidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit viral reverse transcriptases and mammalian DNA polymerases, making it a valuable compound in antiviral and anticancer therapies . The compound’s ability to interact with these enzymes is due to its structural similarity to natural nucleosides, allowing it to interfere with nucleotide biosynthesis and DNA replication.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar piperidine ring structure but with different substituents.
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(3R,4S)-4-aminopiperidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of biologically active molecules make it a valuable compound in research and industry.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,4S)-4-aminopiperidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5+/m0/s1 |
InChI Key |
UVBKPWNFXFUDOU-CRCLSJGQSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1N)O |
Canonical SMILES |
C1CNCC(C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


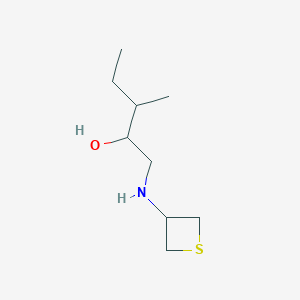

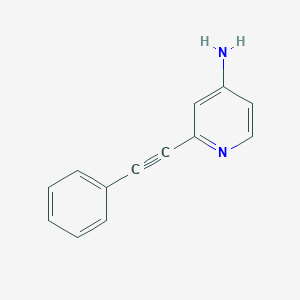
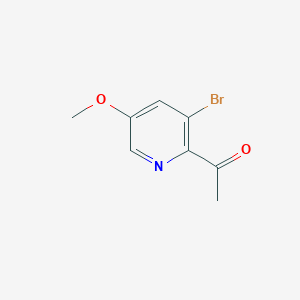
![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)
![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)
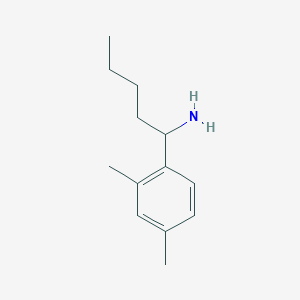
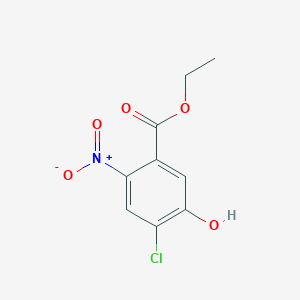

![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)
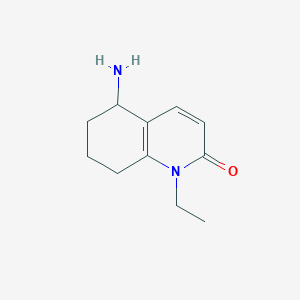
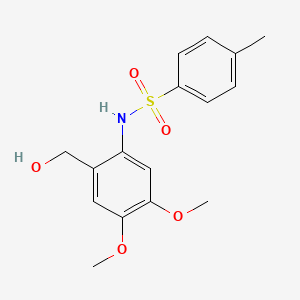
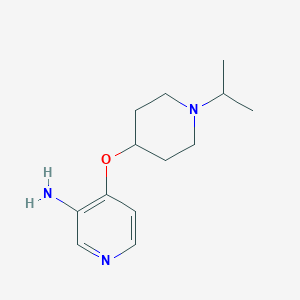
![N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13000562.png)
